molecular formula C12H17N3O4S B13321153 Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine

Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine

Cat. No.: B13321153
M. Wt: 299.35 g/mol
InChI Key: LEDMWABFJPRRJJ-UHFFFAOYSA-N
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Description

Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is a pyrrolidine-derived amine featuring a 2-nitrobenzenesulfonyl group at the N1 position and a methylamine substituent on the C2 methylene group. The 2-nitrobenzenesulfonyl moiety introduces strong electron-withdrawing effects, enhancing electrophilicity and influencing reactivity or biological interactions .

Properties

Molecular Formula

C12H17N3O4S

Molecular Weight

299.35 g/mol

IUPAC Name

N-methyl-1-[1-(2-nitrophenyl)sulfonylpyrrolidin-2-yl]methanamine

InChI

InChI=1S/C12H17N3O4S/c1-13-9-10-5-4-8-14(10)20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,10,13H,4-5,8-9H2,1H3

InChI Key

LEDMWABFJPRRJJ-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Potential Applications References
Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine C₁₂H₁₆N₃O₄S ~314.3 (estimated) Pyrrolidine, methylamine, 2-nitrobenzenesulfonyl Pharmaceuticals, enzyme inhibition
6-[1-(4-Methoxy-3-methylbenzenesulfonyl)pyrrolidin-2-yl]-N-(pyrimidin-2-yl)pyrazin-2-amine C₂₀H₂₂N₆O₃S 426.5 Pyrrolidine, pyrazine, 4-methoxybenzenesulfonyl Antimicrobial agents, kinase inhibitors
N-(2-{4-[1-(4-Methoxybenzenesulfonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)-N-methylpyridin-2-amine C₂₄H₂₄N₄O₄S 464.5 Pyrazole, pyridine, 4-methoxybenzenesulfonyl Anticancer agents, receptor antagonists
2-(4-Methylphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine C₁₃H₂₀N₂ 204.3 Pyrrolidine, methylphenyl CNS modulation, dopamine reuptake inhibitors
(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-amine C₁₉H₂₄N₂ 280.4 Pyrrolidine, biphenyl, methylamine Neuropharmacology, ligand design

Key Differences and Implications

Electron-Withdrawing vs. In contrast, 4-methoxybenzenesulfonyl () provides moderate electron-donating effects, which may reduce reactivity but improve metabolic stability .

The target compound lacks such rings, relying on the nitro group for polarity.

Biological Activity: Compounds with pyrrolidine-methylamine scaffolds (e.g., ) often exhibit CNS activity due to their ability to cross the blood-brain barrier . The target compound’s sulfonyl group may limit CNS penetration but improve solubility for peripheral targets.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step routes, including sulfonylation and amine functionalization, similar to methods described for pyrrolidine derivatives in . Compounds with additional heterocycles (e.g., pyrazine in ) demand more complex coupling strategies .

Biological Activity

Methyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-2-yl]methyl})amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H16N2O5S
  • Molecular Weight : 300.33 g/mol

Structural Representation

Molecular Structure C12H16N2O5S\text{Molecular Structure }C_{12}H_{16}N_{2}O_{5}S

This compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Its sulfonamide group is known to enhance binding affinity to target proteins, which may contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against several bacterial strains, suggesting that this compound could possess similar properties.

Neuroprotective Effects

Research has also highlighted the neuroprotective potential of pyrrolidine derivatives. In vitro studies showed that such compounds could mitigate oxidative stress in neuronal cells, indicating a possible mechanism for neuroprotection.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various sulfonamide derivatives. This compound was tested against Gram-positive and Gram-negative bacteria, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Study 2: Neuroprotective Activity

In a neuroprotection study conducted on SH-SY5Y neuroblastoma cells, this compound was found to significantly reduce cell death induced by oxidative stress:

Treatment Concentration (µM)Cell Viability (%)
0100
1085
5070
10050

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